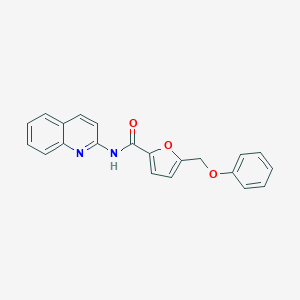
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating the transport of chloride ions across cell membranes.
作用機序
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. This, in turn, leads to a decrease in the production of mucus in the lungs and other tissues, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to effectively inhibit the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in various cell types, including human airway epithelial cells and intestinal cells. This inhibition leads to a decrease in the production of mucus and an improvement in lung function in animal models of cystic fibrosis. Additionally, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to have minimal toxicity and does not affect the activity of other ion channels in cells.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has several advantages for use in lab experiments, including its potency and selectivity for the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein. This compound has been extensively studied and characterized, making it a reliable tool for investigating the role of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide in various biological processes. However, one limitation of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 is its relatively high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 and its potential use in treating cystic fibrosis. One area of focus is the development of more potent and selective N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors that can effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in individuals with cystic fibrosis. Additionally, researchers are exploring the use of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors in combination with other drugs to improve the efficacy of cystic fibrosis treatments. Finally, ongoing research is focused on understanding the underlying mechanisms of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibition and its effects on various biological processes.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound has been shown to effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, which is defective in individuals with cystic fibrosis. By inhibiting N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide activity, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has the potential to improve lung function and reduce the severity of symptoms in individuals with cystic fibrosis.
特性
製品名 |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C13H11ClFNO2S |
分子量 |
299.75 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-5-6-11(8-13(9)14)16-19(17,18)12-4-2-3-10(15)7-12/h2-8,16H,1H3 |
InChIキー |
DZZHJMDPTFVSJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)
![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)